The synthesis of 5-(N-Methyl-N-propyl)amiloride involves a nucleophilic substitution reaction where the primary amino group in amiloride is substituted with a methyl and a propyl group. The general synthetic route can be outlined as follows:
The molecular structure of 5-(N-Methyl-N-propyl)amiloride can be described by its molecular formula, , and its molecular weight of approximately 230.7 g/mol. The structural modifications from amiloride include:
5-(N-Methyl-N-propyl)amiloride can undergo several types of chemical reactions:
The primary mechanism of action for 5-(N-Methyl-N-propyl)amiloride is its role as a sodium channel blocker. It inhibits epithelial sodium channels located in the late distal convoluted tubule and collecting duct of the nephron, leading to decreased sodium reabsorption from the lumen into the bloodstream. This action results in increased diuresis without significant potassium loss, distinguishing it from other diuretics that may lead to hypokalemia .
5-(N-Methyl-N-propyl)amiloride has several notable applications:
5-(N-Methyl-N-propyl)amiloride features a distinctive pyrazine-guanidine hybrid architecture that forms the pharmacophoric basis for its biological activity. The core structure consists of a chlorinated pyrazine ring with amino substituents at positions 3 and 5, maintaining the fundamental framework of the parent amiloride compound. The critical structural modification occurs at the exocyclic nitrogen, where a methyl group and a propyl chain replace hydrogen atoms, creating the characteristic N-methyl-N-propyl substitution. This modification significantly alters the molecule's electronic distribution and steric profile compared to unmodified amiloride. The planar pyrazine ring system facilitates π-stacking interactions, while the guanidinium moiety retains hydrogen-bonding capability essential for molecular recognition. The chloro substituent at position 6 contributes to both electronic effects and hydrophobic interactions. This hybrid architecture positions 5-(N-methyl-N-propyl)amiloride as a mid-sized molecule (molecular weight 285.73 g/mol) with balanced hydrophilic-lipophilic properties crucial for membrane interactions [3] [8].
The systematic IUPAC name for this compound is 3,5-diamino-N-carbamimidoyl-6-chloro-N-methyl-N-propylpyrazine-2-carboxamide, which precisely defines its molecular architecture. This nomenclature specifies:
The molecular formula is C₁₀H₁₆ClN₇O, with an exact mass of 285.110 g/mol. The propyl substituent (n-propyl, -CH₂-CH₂-CH₃) introduces a three-carbon aliphatic chain that increases hydrophobicity compared to shorter-chain analogs. The methyl group provides additional steric bulk while maintaining moderate lipophilicity. Together, these substituents create a specific three-dimensional topology that enhances binding affinity for ion transport proteins compared to the parent amiloride structure. This substitution pattern differentiates it from close analogs such as 5-(N-methyl-N-isobutyl)amiloride (C₁₁H₁₈ClN₇O) which features a branched isobutyl group [1] [2] [3].
Table 1: Molecular Characteristics of 5-(N-Methyl-N-propyl)amiloride
Characteristic | Value | Source |
---|---|---|
CAS Registry Number | 1151-75-3 | [3] [9] |
Molecular Formula | C₁₀H₁₆ClN₇O | [1] [3] |
Exact Mass | 285.110 g/mol | [3] |
Molecular Weight | 285.733 g/mol | [3] |
Heavy Atom Count | 19 | [3] |
Formal Charge | 0 | [3] |
The compound exhibits moderate aqueous solubility attributed to its ionizable guanidine group (predicted pKa ~11-12) and pyrazine nitrogen atoms. However, the introduction of the hydrophobic N-methyl-N-propyl substituents significantly reduces water solubility compared to the parent amiloride, which demonstrates high aqueous solubility (659 g/L at 25°C). Experimental solubility data indicates dissolution in polar organic solvents including methanol, with concentrations reaching approximately 10 mg/mL in methanol solutions [4] [8]. The partition coefficient (LogP) of 1.95 indicates moderate lipophilicity, positioning it within the optimal range for membrane permeation and biological activity. This value represents a significant increase over unsubstituted amiloride (LogP ~0.5), directly attributable to the propyl chain's hydrophobicity. The calculated topological polar surface area (134.01 Ų) suggests moderate membrane permeability while retaining sufficient solubility for biological applications [3].
5-(N-Methyl-N-propyl)amiloride contains multiple ionizable centers that profoundly influence its behavior across physiological pH ranges. The pyrazine ring nitrogen atoms can undergo protonation under acidic conditions, while the guanidine moiety (pKa ~12) remains predominantly protonated in physiological environments. The molecule likely exhibits a zwitterionic character at neutral pH due to the protonated guanidinium group and deprotonated pyrazine nitrogens. This ionization profile facilitates interaction with biological targets through electrostatic complementarity. Stability studies indicate that the compound remains intact under physiological pH conditions (pH 5-8), but may undergo hydrolytic degradation under strongly acidic or alkaline conditions. The chloro substituent enhances electronic stability compared to non-halogenated analogs, while the alkyl substituents provide steric protection to the carboxamide bond. Storage recommendations typically specify 2-8°C for long-term stability preservation [3] [4] [7].
The synthesis of 5-(N-methyl-N-propyl)amiloride begins with the parent amiloride structure (3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide), which serves as the foundational scaffold. The synthetic strategy involves selective N-alkylation at the exocyclic nitrogen (position 1 nitrogen of the pyrazine-carboxamide). This modification requires careful protection strategies due to the presence of multiple nucleophilic sites, particularly the guanidine and amino groups. The standard approach involves:
Alternative pathways involve the synthesis of the modified pyrazine core prior to guanidinylation. Starting from 3,5-diamino-6-chloropyrazine-2-carboxylic acid, esterification followed by reaction with N-methyl-N-propylamine yields the corresponding carboxamide. Subsequent guanidinylation via amidination with S-methylisothiourea or similar reagents completes the synthesis. This approach circumvents selective protection challenges but requires rigorous purification to remove dialkylated byproducts [5] [8].
The introduction of the methyl-propyl substituents employs distinct strategies to achieve regioselective N-alkylation:
Sequential Alkylation Approach: Initial methylation using methyl iodide under controlled conditions (low temperature, stoichiometric control) followed by propylation with 1-bromopropane. This stepwise method allows better control over substitution pattern but risks dialkylation and requires intermediate purification.
Single-Step Displacement: Utilization of preformed methylpropyl halides (e.g., 1-bromo-2-butanone for branched analogs) in the presence of non-nucleophilic bases (e.g., DBU) in aprotic solvents. This method offers efficiency but may yield regioisomeric impurities.
Reductive Amination Pathway: Reaction of amiloride with propionaldehyde followed by sodium borohydride reduction, then N-methylation. This indirect approach provides excellent regiocontrol but involves multiple synthetic steps.
Advanced methods employ phosphonate intermediates via the Atherton-Todd reaction, where dialkyl phosphites generate reactive intermediates that undergo nucleophilic substitution with secondary amines to install the methyl-propyl moiety. This method demonstrates superior regioselectivity for the exocyclic nitrogen [5].
Table 2: Synthetic Intermediates for N-Methyl-N-propyl Substitution
Intermediate | Role in Synthesis | Key Advantage |
---|---|---|
3,5-Diamino-6-chloro-N-(N'-Boc-carbamimidoyl)pyrazine-2-carboxamide | Protected guanidine precursor | Enables selective N-alkylation without competing reactions |
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Carboxylic acid precursor | Avoids regioselectivity issues during amide formation |
N-methyl-N-propylamine | Direct alkyl source | Single-step introduction of both alkyl groups |
O-Methylphosphoramidate | Atherton-Todd intermediate | Enables efficient P(III) to P(V) conversion for nucleophilic displacement |
The methyl-propyl substitution significantly enhances target selectivity for ion transport proteins compared to shorter-chain analogs like 5-(N,N-dimethyl)amiloride (IC₅₀ ~6.9 μM for Na⁺/H⁺ antiport) or bulkier versions like 5-(N-methyl-N-isobutyl)amiloride. The linear propyl chain optimizes hydrophobic interactions within the transmembrane domains of target proteins while maintaining sufficient solubility for biological activity. These structure-activity relationships underscore the precision required in substituent design for optimized pharmacological activity [4] [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7